tert-butyl N-[(2-chlorophenyl)methyl]carbamate
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Overview
Description
tert-Butyl N-[(2-chlorophenyl)methyl]carbamate: is an organic compound with the molecular formula C11H14ClNO2. It is a derivative of carbamate, which is an ester of carbamic acid. This compound is known for its applications in organic synthesis and various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2-chlorophenyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-chlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran or dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional purification steps such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl N-[(2-chlorophenyl)methyl]carbamate can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various oxidation products depending on the reagents and conditions used.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of carboxylic acids, aldehydes, or ketones.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
Chemistry: tert-Butyl N-[(2-chlorophenyl)methyl]carbamate is used as a building block in organic synthesis. It is employed in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used as a protecting group for amines in peptide synthesis. It helps in the selective protection and deprotection of functional groups during the synthesis of complex molecules .
Medicine: The compound is investigated for its potential therapeutic applications. It is used in the development of drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates for various applications .
Mechanism of Action
The mechanism of action of tert-butyl N-[(2-chlorophenyl)methyl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved in its mechanism of action include binding to active sites, altering enzyme activity, and modulating signal transduction pathways .
Comparison with Similar Compounds
- tert-Butyl N-[(2-chlorophenyl)(cyano)methyl]carbamate
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate
- tert-Butyl chlorosulfonylcarbamate
Comparison: tert-Butyl N-[(2-chlorophenyl)methyl]carbamate is unique due to its specific substitution pattern on the phenyl ring and the presence of the tert-butyl carbamate group. This structural uniqueness imparts distinct chemical and biological properties compared to other similar compounds. For example, tert-butyl N-[(2-chlorophenyl)(cyano)methyl]carbamate has a cyano group, which significantly alters its reactivity and applications .
Biological Activity
Tert-butyl N-[(2-chlorophenyl)methyl]carbamate is an organic compound classified under carbamates, notable for its diverse biological activities. This article delves into its mechanisms of action, pharmacological implications, and potential therapeutic applications, supported by relevant studies and data.
Chemical Structure and Properties
- Molecular Formula : C11H14ClNO2
- Molecular Weight : 241.71 g/mol
- Structural Features : The compound consists of a tert-butyl group, a chlorophenyl moiety, and a methyl group attached to the nitrogen of the carbamate functional group. This unique structure influences its reactivity and biological interactions.
This compound exhibits its biological activity primarily through enzyme inhibition. The mechanism involves:
- Binding Interactions : The compound interacts with specific enzymes or receptors, forming stable carbamate linkages with active site residues. This interaction can inhibit enzyme activity or modulate signaling pathways, which is crucial for various biological processes.
- Potential Targets : Research suggests that this compound may act as an inhibitor or modulator of certain enzymes involved in metabolic pathways, making it a candidate for further drug development.
Enzyme Inhibition
The primary focus of research on this compound has been its potential as an enzyme inhibitor. Studies indicate:
- Inhibition of Cholinesterases : Like many carbamates, it may inhibit cholinesterases, leading to increased levels of acetylcholine in synaptic clefts, which can affect neuromuscular transmission and cognitive functions.
- Selectivity : The compound shows selectivity towards certain enzymes, which may allow for targeted therapeutic applications without significant off-target effects.
Case Studies
- Anti-inflammatory Activity : Similar carbamate derivatives have been evaluated for their anti-inflammatory properties. For instance, compounds structurally related to this compound have demonstrated significant anti-inflammatory effects in animal models, suggesting potential applications in treating inflammatory diseases .
- Collagenase Inhibition : Research on related compounds has shown promising results in inhibiting bacterial collagenases, which are implicated in various infections. Although specific data for this compound is limited, its structural analogs have been effective against bacterial targets with low micromolar inhibition constants .
Pharmacological Implications
The biological activity of this compound positions it as a potential lead compound in drug discovery:
- Therapeutic Applications : Given its enzyme-modulating properties, the compound could be explored for applications in neurodegenerative diseases (via cholinesterase inhibition) and inflammatory conditions.
- Further Research Directions : Future studies should focus on detailed pharmacokinetic profiles and toxicity assessments to evaluate the safety and efficacy of this compound in clinical settings.
Properties
Molecular Formula |
C12H16ClNO2 |
---|---|
Molecular Weight |
241.71 g/mol |
IUPAC Name |
tert-butyl N-[(2-chlorophenyl)methyl]carbamate |
InChI |
InChI=1S/C12H16ClNO2/c1-12(2,3)16-11(15)14-8-9-6-4-5-7-10(9)13/h4-7H,8H2,1-3H3,(H,14,15) |
InChI Key |
AKNRYTNXXVORTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=CC=C1Cl |
Origin of Product |
United States |
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